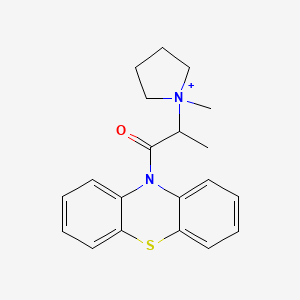
1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1-[1-oxo-1-(10H-phenothiazin-10-yl)propan-2-yl]pyrrolidinium is a member of the class of phenothiazines that is 10H-phenothiazine which is substituted by a 2-(1-methylpyrrolidin-1-ium-1-yl)propanoyl group at position 10. It is a member of phenothiazines, a tertiary carboxamide and a quaternary ammonium ion.
Aplicaciones Científicas De Investigación
Potential as Fluorescent Labels
- Novel Cationic Dyes and Their Use as Staining Agents: Novel cationic dyes based on phenothiazinylvinyl-pyridinium, closely related to 1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium, were synthesized and evaluated for their potential as fluorescent labels. These dyes, synthesized through various methods including convective heating, ultrasound irradiation, and mechanochemical synthesis, showed promising attributes like low cytotoxicity, good internalization in melanoma cells, and intense fluorescence emission, making them suitable for imaging applications in the biomedical field (Stoean et al., 2021).
Spectroscopic Investigations
- Spectral Variations in Phenothiazine Derivatives: A study on various phenothiazine derivatives, including those similar to 1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium, revealed spectral variations due to intramolecular charge transfer and electronic rearrangement. This research highlights the potential of these compounds in developing fluorophore-switching systems and near-infrared sensor applications (Lin & Chang, 2009).
Photovoltaic Applications
- Electron Acceptor in Organic Photovoltaics: A phenothiazine-containing fulleropyrrolidine derivative, closely related to the chemical structure , was synthesized and used as an electron acceptor in organic photovoltaic devices (OPVs). This research demonstrated improved solubility and higher LUMO energy levels than the parent fullerene, leading to a notable power conversion efficiency in the fabricated devices (Mi et al., 2012).
Dye-Sensitized Solar Cells
- High-Temperature Solid-State Dye-Sensitized Solar Cells: The application of pyrrolidinium iodide, a compound structurally related to 1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium, in solid-state dye-sensitized solar cells demonstrated an overall power conversion efficiency of about 5.8%. This underscores the potential of such compounds in developing efficient and stable solar cells (Li et al., 2012).
Antibacterial Activity
- Synthesis and Antibacterial Activity of Phenothiazine Derivatives: Phenothiazine derivatives, including those structurally related to the compound of interest, have shown significant antibacterial activity. Their synthesis and biological screening indicate their potential use in medicinal chemistry as antibacterial agents (Vasudha et al., 2016).
Conformational Change in Radical Cation Systems
- Proton-Coupled Electron Transfer in Radical Cations: Studies on pyridyl-appended radical cations, structurally related to 1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium, provided insights into proton-coupled electron transfer mechanisms. This research is significant in understanding the kinetics and mechanisms in radical cation systems, which could have implications in various chemical and biochemical reactions (Welker et al., 2015).
Propiedades
Número CAS |
103132-98-5 |
|---|---|
Nombre del producto |
1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium |
Fórmula molecular |
C20H23N2OS+ |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C20H23N2OS/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21/h3-6,9-12,15H,7-8,13-14H2,1-2H3/q+1 |
Clave InChI |
YKNNBQKAAWCISH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |
SMILES canónico |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |
Sinónimos |
1-methyl-1-(1-(phenothiazin-10-ylcarbonyl)ethyl)pyrrolidinium bromide propyromazine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



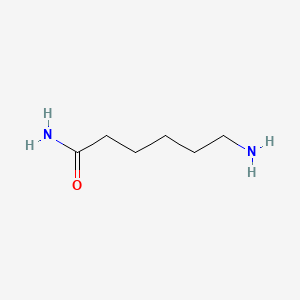
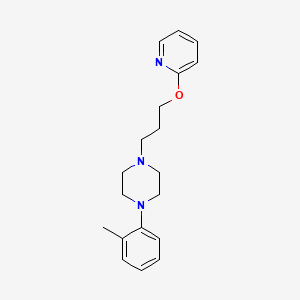
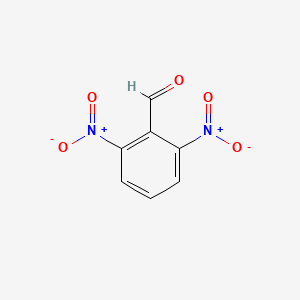
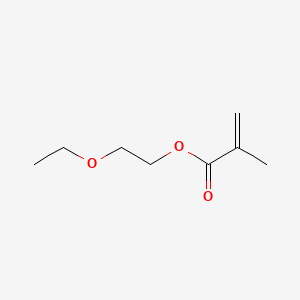
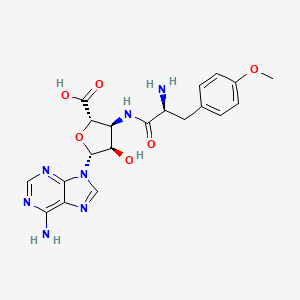
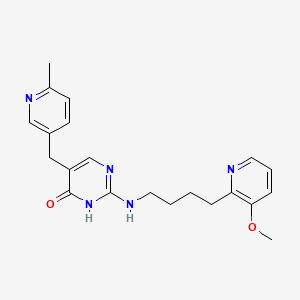

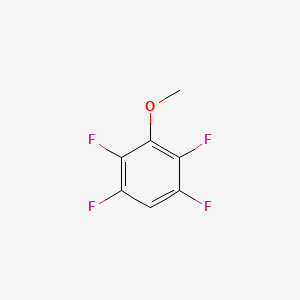

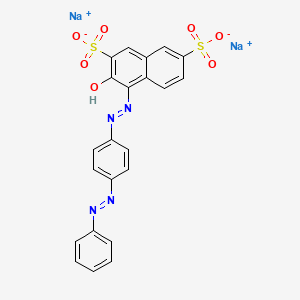
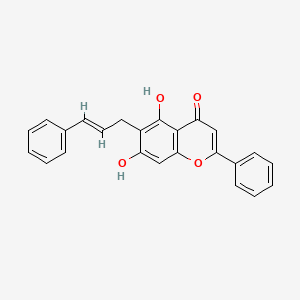
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)
![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)
![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)